2-(aminooxy)-N-phenylacetamide hydrochloride
Description
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-aminooxy-N-phenylacetamide;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-12-6-8(11)10-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H |
InChI Key |
WZQIHEBFGNASFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CON.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminooxy)-N-phenylacetamide hydrochloride typically involves the reaction of phenylacetic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then reacted with an appropriate amine to yield the desired aminooxy compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(aminooxy)-N-phenylacetamide hydrochloride can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(aminooxy)-N-phenylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-(aminooxy)-N-phenylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(aminooxy)-N-phenylacetamide hydrochloride involves the inhibition of specific enzymes by forming stable complexes with the enzyme’s active site. This inhibition can disrupt the normal function of the enzyme, leading to various biochemical effects. The molecular targets and pathways involved include enzymes such as aminotransferases and other pyridoxal phosphate-dependent enzymes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the C2 position significantly influences solubility, stability, and reactivity:
Key Observations :
- The aminooxy group (–ONH₂) in the target compound provides stronger hydrogen-bonding capacity compared to methylamino (–NHCH₃) or chloro (–Cl) groups, which may enhance interactions with biological targets .
- The hydrochloride salt improves aqueous solubility, similar to other ionic acetamides like 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride .
Structural and Crystallographic Insights
- 2-Chloro-N-phenylacetamide : Exhibits antiparallel N–H and C=O bonds, with a syn arrangement of C–Cl and C=O groups. The amide plane forms a 16° dihedral angle with the phenyl ring, influencing packing via N–H⋯O chains .
- N-Cyclohexyl-2-oxo-2-phenylacetamide : Features a twisted conformation (torsion angle = −129.9°) between carbonyl groups, stabilized by N–H⋯O hydrogen bonds .
- Aminooxy Variant: Predicted to adopt similar antiparallel hydrogen-bonding patterns but with additional N–O⋯H interactions due to the aminooxy group.
Biological Activity
2-(aminooxy)-N-phenylacetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound 2-(aminooxy)-N-phenylacetamide hydrochloride features an aminooxy functional group, which is known for its reactivity in biochemical applications. The presence of the phenylacetamide moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and modulation of cellular pathways.
The biological activity of 2-(aminooxy)-N-phenylacetamide hydrochloride is primarily attributed to its ability to form covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones. This reactivity can lead to the inhibition of specific enzymes or modulation of signaling pathways.
Key Biological Activities
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in various metabolic pathways. For instance, it may inhibit certain proteases or glycosyltransferases, which are critical for cellular function and pathogen survival.
- Antimicrobial Activity : Preliminary studies indicate that 2-(aminooxy)-N-phenylacetamide hydrochloride exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes.
- Anticancer Potential : Research has suggested that this compound may have anticancer properties by inducing apoptosis in cancer cells. The exact mechanism remains under investigation but could involve the modulation of signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-(aminooxy)-N-phenylacetamide hydrochloride:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at specific concentrations (Table 1).
| Concentration (mg/L) | E. coli Viability (%) | S. aureus Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 80 | 75 |
| 50 | 50 | 30 |
| 100 | 20 | 10 |
- In Vitro Anticancer Activity : Another study assessed the effects of the compound on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The compound exhibited dose-dependent cytotoxicity with IC50 values indicating effective concentrations for further development (Table 2).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| PC-3 | 30 |
Q & A
Q. What are the optimal synthetic routes for 2-(aminooxy)-N-phenylacetamide hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) solvent system for 5–7 hours can yield azido intermediates, which may be further functionalized . Alternatively, coupling reactions using weak bases like K₂CO₃ in acetonitrile at room temperature (24 hours) have been reported for analogous acetamide derivatives . Key factors affecting yield include solvent polarity, stoichiometry of reagents, and reaction time. TLC (hexane:ethyl acetate, 9:1) is recommended to monitor progress, followed by solvent removal under reduced pressure and purification via recrystallization (ethanol) or ethyl acetate extraction .
Table 1 : Comparison of Synthetic Conditions
Q. What spectroscopic and crystallographic methods are most effective for characterizing 2-(aminooxy)-N-phenylacetamide hydrochloride?
- Methodological Answer : Comprehensive characterization requires multi-technique validation:
- NMR Spectroscopy : Analyze ¹H/¹³C NMR for amine/amide proton signals (δ 6.5–8.5 ppm for aromatic protons, δ 3.5–4.5 ppm for aminooxy methylene groups) .
- FTIR : Identify N-H stretches (~3300 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹), and C-O-C (ether, ~1250 cm⁻¹) .
- Single-Crystal XRD : Resolve crystal packing and hydrogen-bonding networks. For related N-phenylacetamide derivatives, monoclinic systems (space group Cc) with unit cell parameters a = 5.0623 Å, b = 18.361 Å, c = 9.115 Å have been reported .
- UV-Vis : Confirm electronic transitions in the 250–300 nm range for aromatic/amide chromophores .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields or by-product formation when varying reaction parameters?
- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or competing side reactions. For example:
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) may favor SN2 mechanisms, while toluene/water mixtures promote phase-transfer reactions .
- By-Product Mitigation : Use HPLC or GC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products). Adjust stoichiometry (e.g., excess NaN₃) or employ scavengers (e.g., molecular sieves) to suppress side reactions .
- Yield Optimization : Design a Design of Experiments (DoE) matrix to test variables (temperature, solvent ratio, catalyst loading) and apply response surface methodology .
Q. How can derivatives of 2-(aminooxy)-N-phenylacetamide hydrochloride be designed for specific biological targets, such as TRPM4 inhibition?
- Methodological Answer :
- Scaffold Modification : Introduce substituents (e.g., naphthyl or bulky alkyl groups) at the aminooxy or phenyl positions to enhance steric/electronic interactions with target proteins. For TRPM4 inhibition, derivatives with hydrophobic extensions (e.g., 2-(naphthalen-1-yloxy) groups) showed improved binding affinity in prostate cancer models .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents and test in vitro (e.g., patch-clamp assays for ion channel inhibition) .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in TRPM4’s transmembrane domain (PDB: 6BC7). Prioritize derivatives with high docking scores and favorable ADMET profiles .
Q. What safety protocols are critical when handling hydrochloride salts of aminooxy-acetamide derivatives during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents .
- Storage : Store hydrochloride salts at –20°C in airtight containers to prevent hydrolysis or degradation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .
Q. How can computational methods predict the biological activity of 2-(aminooxy)-N-phenylacetamide derivatives?
- Methodological Answer :
- Pharmacophore Modeling : Define essential features (hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability of binding poses in TRPM4 or other targets .
- QSAR Modeling : Train regression models using descriptors (logP, polar surface area) and bioactivity data from analogs to predict IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
